molecular formula C17H14O3 B12805461 2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione CAS No. 36749-59-4

2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B12805461
CAS No.: 36749-59-4
M. Wt: 266.29 g/mol
InChI Key: FKDQFSZBPQJDOU-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both phenolic and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3,5-dimethylbenzaldehyde with indan-1,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a suitable solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the indene moiety can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the indene moiety can interact with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • 4-Hydroxy-2,5-dimethyl-3(2H)-pyrone

Uniqueness

Compared to similar compounds, 2-(4-Hydroxy-3,5-dimethylphenyl)-1H-indene-1,3(2H)-dione possesses a unique combination of phenolic and indene structures, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36749-59-4

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-(4-hydroxy-3,5-dimethylphenyl)indene-1,3-dione

InChI

InChI=1S/C17H14O3/c1-9-7-11(8-10(2)15(9)18)14-16(19)12-5-3-4-6-13(12)17(14)20/h3-8,14,18H,1-2H3

InChI Key

FKDQFSZBPQJDOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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